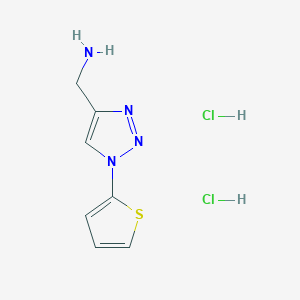

(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Another method involves the use of 1,4-dithiane-2,5-diol in the synthesis of thiophenes, including K2CO3- and DABCO-catalyzed reactions, cyclopropane-based reactions, heterocyclization of alkynones, tandem Michael – intramolecular Henry reaction, and Gewald reaction .

Molecular Structure Analysis

While specific molecular structure analysis for “(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” is not available, similar compounds such as “1-(4-thiophen-2-ylphenyl)methanamine” have been studied. For instance, the N1–N2 and S3–C9 bonds adopt trans and cis positions with respect to the terminal thione S2 atom through the N2–C8 and S3–C8 bonds, respectively .

Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can vary widely. For instance, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques : The compound has been synthesized using various methods, including 1,3-dipolar cycloaddition reactions and nucleophilic substitution reactions. These methods often involve reactions in specific solvents like toluene or dimethylformamide under controlled conditions (Aouine, El Hallaoui, & Alami, 2014).

Structural Analysis : The structural properties of these compounds have been established through various spectroscopic methods such as NMR, IR, and mass spectrometry. This detailed analysis aids in understanding the molecular structure and potential reactivity of the compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities and Applications

Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activities. Some have shown significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting their potential in developing new antimicrobial agents (Tehranchian et al., 2005).

Anticancer Potential : Investigations into the anticancer properties of related compounds have been conducted, with studies showing that certain derivatives exhibit notable cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests the potential of these compounds in cancer therapy (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).

Computational Studies for Drug Development : Computational methods like density functional theory (DFT) calculations have been employed to predict the molecular properties and reactivity of these compounds. Such studies are crucial in the rational design of new drugs (Shahana & Yardily, 2020).

Advanced Material Applications

Electrochemiluminescence (ECL) Studies : Some derivatives have been studied for their ECL properties, indicating potential applications in developing advanced luminescent materials (Li et al., 2016).

Crystal Structure Analysis : X-ray crystallography has been utilized to determine the crystal structures of related compounds, providing insights into their molecular conformation and potential applications in material science (Gonzaga et al., 2016).

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For instance, some thiophene derivatives have been found to inhibit tyrosinase, a key enzyme in melanin synthesis, thus showing potential as treatments for hyperpigmentation disorders .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1-thiophen-2-yltriazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-12-7;;/h1-3,5H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASOFPNQOOALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B2447580.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)

![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2447591.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2447594.png)

![Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2447595.png)